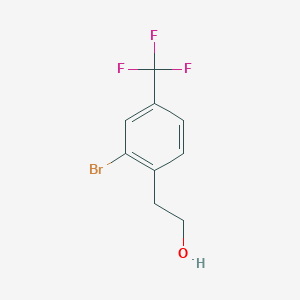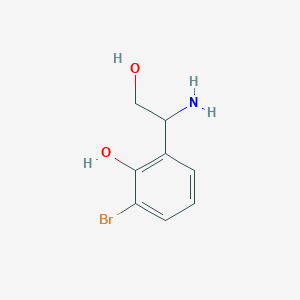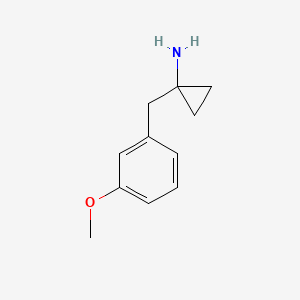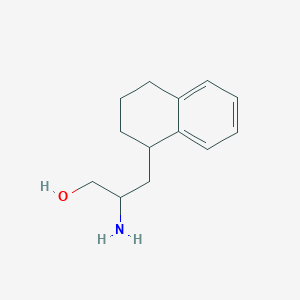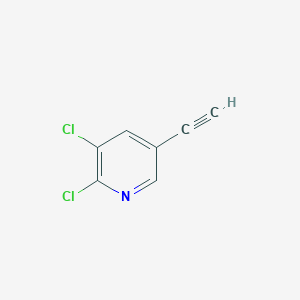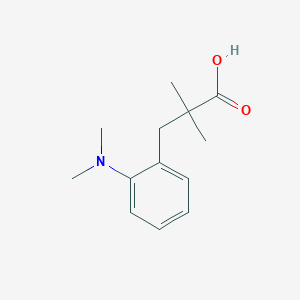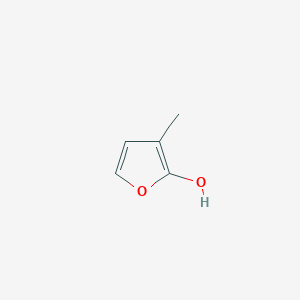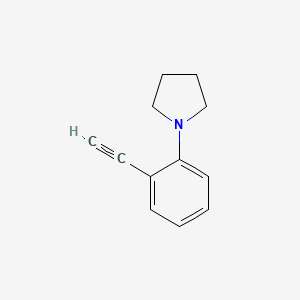
1-(2-Ethynylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethynylphenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group with an ethynyl substituent at the ortho position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)pyrrolidine typically involves the reaction of 2-ethynylphenylamine with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of 2-iodophenylamine with ethynyltrimethylsilane followed by deprotection and subsequent cyclization with pyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2-Ethynylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid, bromine, or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-(2-oxoethyl)phenylpyrrolidine.
Reduction: Formation of 2-ethylphenylpyrrolidine or 2-vinylphenylpyrrolidine.
Substitution: Formation of 2-nitrophenylpyrrolidine, 2-bromophenylpyrrolidine, or 2-sulfonylphenylpyrrolidine.
科学研究应用
1-(2-Ethynylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1-(2-Ethynylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in π-π interactions, hydrogen bonding, and covalent bonding with target molecules, influencing their biological activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards specific targets.
相似化合物的比较
1-(2-Ethynylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-Vinylphenyl)pyrrolidine: Similar structure but with a vinyl group instead of an ethynyl group, leading to different reactivity and applications.
1-(2-Ethylphenyl)pyrrolidine:
1-(2-Nitrophenyl)pyrrolidine: Contains a nitro group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the ethynyl group, which imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
1-(2-ethynylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H13N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h1,3-4,7-8H,5-6,9-10H2 |
InChI 键 |
QVTONWQBLXRNNK-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=CC=C1N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
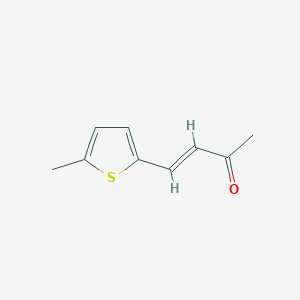
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)
